An In-depth Technical Guide to 7-Bromo-5-chloro-1H-indole
An In-depth Technical Guide to 7-Bromo-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Bromo-5-chloro-1H-indole is a halogenated indole derivative that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom at the 7-position and a chlorine atom at the 5-position, offers distinct and complementary reactivity for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery. The strategic placement of two different halogens makes this scaffold highly valuable for sequential, site-selective modifications, such as palladium-catalyzed cross-coupling reactions, enabling the development of novel therapeutic agents and functional organic materials.
Core Chemical Identity and Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its core identity and physical characteristics. These properties dictate storage conditions, solvent selection, and reaction parameters.
CAS Number: 292636-08-9[1][2][3][4]
The Chemical Abstracts Service (CAS) Registry Number is a unique identifier for this specific chemical substance, ensuring unambiguous identification in literature, patents, and commercial catalogs.
Physicochemical Data
The predictable behavior of 7-Bromo-5-chloro-1H-indole in a laboratory setting is governed by its physical and chemical properties. The data presented below, including predicted values, provides a baseline for experimental design.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrClN | [1][2] |
| Molecular Weight | 230.49 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 348.1 ± 22.0 °C (Predicted) | [1] |
| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 14.42 ± 0.30 (Predicted) | [1] |
| Storage | Inert atmosphere (Argon or Nitrogen), 2-8°C | [1][2] |
Rationale for Storage: The recommended storage under an inert atmosphere at refrigerated temperatures is crucial for preventing degradation.[1][2] Indole rings, particularly when functionalized with electron-withdrawing halogens, can be susceptible to oxidation or other atmospheric reactions over time.
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted indoles like 7-Bromo-5-chloro-1H-indole requires regiochemical control. While multiple synthetic routes to indole cores exist, a common approach for this specific molecule involves the cyclization of a suitably substituted aniline precursor.
A representative synthesis involves the ring closure reduction of a compound like 1-(2-Amino-3-bromo-5-chloro-phenyl)ethanone.[1] Another plausible pathway, adapted from general indole syntheses, involves the reaction of 2-bromo-4-chloro-1-nitrobenzene with a vinyl Grignard reagent, followed by cyclization.[5]
Representative Synthetic Workflow
The following diagram illustrates a conceptual synthetic pathway. The choice of a vinyl Grignard reagent to introduce the two-carbon unit necessary for indole formation is a key step, followed by a reduction and cyclization cascade.
Caption: Conceptual workflow for the synthesis of 7-Bromo-5-chloro-1H-indole.
In-Depth Protocol: A General Approach
This protocol is a generalized representation and should be optimized for specific laboratory conditions.
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Reaction Setup: A flame-dried, three-neck round-bottom flask is charged with 2-bromo-4-chloro-1-nitrobenzene dissolved in anhydrous tetrahydrofuran (THF) under a positive pressure of argon.[5]
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Expert Insight: The use of anhydrous THF and an inert atmosphere is critical as Grignard reagents are highly reactive with water and atmospheric oxygen.
-
-
Grignard Addition: The solution is cooled to -40°C in a dry ice/acetone bath. Vinylmagnesium bromide (1M solution in THF) is added dropwise via a syringe pump over 1 hour.[5] The reaction is maintained at this temperature for an additional hour before being allowed to warm to room temperature.
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Expert Insight: Slow, controlled addition at low temperature minimizes side reactions and ensures the selective addition of the vinyl group.
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Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Expert Insight: NH₄Cl is a mild acid source used to protonate the intermediate alkoxide and neutralize any remaining Grignard reagent without causing unwanted side reactions that a strong acid might induce.
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-
Extraction & Intermediate Isolation: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude intermediate is then purified by column chromatography.[5]
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Reductive Cyclization: The purified intermediate is dissolved in a mixture of acetic acid and ethanol. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
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Expert Insight: The Fe/AcOH system is a classic and cost-effective method for reducing nitro groups to amines, which then undergo an in-situ acid-catalyzed cyclization to form the indole ring.
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-
Final Workup and Purification: Upon completion, the reaction mixture is cooled, filtered through a pad of Celite to remove the iron salts, and the solvent is evaporated. The residue is redissolved in ethyl acetate, washed with saturated sodium bicarbonate solution to neutralize the acetic acid, washed with brine, dried over MgSO₄, and concentrated. The final product, 7-Bromo-5-chloro-1H-indole, is purified by recrystallization or column chromatography to yield an off-white solid.
Applications in Drug Discovery & Medicinal Chemistry
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[6] Halogenated indoles, such as 7-Bromo-5-chloro-1H-indole, are particularly valuable as intermediates. The differential reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization.
The bromine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the introduction of diverse aryl, alkenyl, and alkynyl groups.[7] The chlorine atom at the 5-position is less reactive under these conditions, allowing it to be retained or functionalized in a subsequent step under different catalytic conditions. This differential reactivity is a powerful tool for building molecular complexity.
Caption: Role of 7-Bromo-5-chloro-1H-indole in a drug discovery pipeline.
This scaffold is an indispensable precursor for synthesizing novel pharmacologically active compounds, particularly kinase inhibitors and serotonin receptor modulators.[7] The strategic introduction of halogen atoms can significantly enhance the binding affinity of a molecule to its biological target and improve its pharmacokinetic properties.[6]
Safety, Handling, and Disposal
As with any halogenated aromatic compound, 7-Bromo-5-chloro-1H-indole must be handled with appropriate care in a laboratory setting.
Hazard Identification
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Health Hazards: Causes skin and serious eye irritation.[2][8] May cause respiratory irritation.[2][8] Harmful if swallowed.[2]
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Pictograms: GHS07 (Exclamation Mark)
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Signal Word: Warning[2]
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment:
Storage and Disposal
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][8]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][12] Do not allow the product to enter drains.[11]
Conclusion
7-Bromo-5-chloro-1H-indole (CAS No. 292636-08-9) is more than just a chemical intermediate; it is a versatile platform for innovation in drug discovery and materials science. Its di-halogenated structure provides chemists with a powerful tool for creating complex and diverse molecules through controlled, regioselective synthesis. A comprehensive understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in the research and development landscape.
References
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5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione. PubChem. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health (NIH). [Link]
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
-
Specifications of 7-Bromo-5-chloro-1H-indole. Capot Chemical. [Link]
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MSDS of 4-bromo-7-chloro-1H-indole. Capot Chemical. [Link]
Sources
- 1. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]
- 2. achmem.com [achmem.com]
- 3. 292636-08-9 | 7-Bromo-5-chloro-1H-indole - AiFChem [aifchem.com]
- 4. capotchem.com [capotchem.com]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-bromo-7-chloro-1H-indole | RUO | Building Block [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. aksci.com [aksci.com]
- 11. capotchem.com [capotchem.com]
- 12. fishersci.com [fishersci.com]
